

commercial suppliers of 4,5-Dichloro-3(2H)-pyridazinone

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Compound of Interest

Compound Name: 4,5-Dichloro-3(2H)-pyridazinone

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An In-Depth Technical Guide to **4,5-Dichloro-3(2H)-pyridazinone**: Sourcing, Synthesis, and Application

For researchers and professionals in drug development and agrochemical synthesis, **4,5-Dichloro-3(2H)-pyridazinone** (CAS No. 932-22-9) is a pivotal heterocyclic building block. Its unique arrangement of chloro- and carbonyl-functionalities on a pyridazine core imparts significant reactivity, making it a versatile precursor for a wide array of more complex molecules. This guide provides an in-depth look at its commercial availability, fundamental chemical properties, established synthesis protocols, and critical applications, designed to empower scientists in their research endeavors.

Section 1: Commercial Sourcing and Availability

The accessibility of high-purity starting materials is the foundation of successful research and development. **4,5-Dichloro-3(2H)-pyridazinone** is readily available from a variety of commercial suppliers, catering to needs ranging from laboratory-scale research to bulk manufacturing. When selecting a supplier, key considerations include purity, available quantities, lead times, and the quality of accompanying documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a comparative table of prominent commercial suppliers. It is important to note that pricing and stock levels are subject to change, and direct inquiry is always recommended.

Supplier	Product Name	Purity	Available Quantities
Sigma-Aldrich	4,5-Dichloro-3-hydroxypyridazine	98%	25g
TCI Chemicals	4,5-Dichloro-3(2H)-pyridazinone	>98.0% (GC)	25g, 100g
SynQuest Laboratories	4,5-Dichloropyridazin-3(2H)-one	Not specified	25g, 100g, 500g
Chem-Impex	4,5-Dichloro-3(2H)-pyridazinone	≥ 98% (GC)	Custom inquiry
Matrix Scientific	4,5-Dichloropyridazin-3(2H)-one	95%	25g
Oakwood Chemical	4,5-Dichloro-2H-pyridazin-3-one	97%	10g

This table is a representative sample and not exhaustive. Researchers should verify current specifications and availability directly with suppliers.[\[1\]](#)

Section 2: Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is crucial for its handling, storage, and application in synthesis. **4,5-Dichloro-3(2H)-pyridazinone** is typically a beige or white to yellow crystalline solid at room temperature.[\[1\]](#)[\[2\]](#)[\[3\]](#)

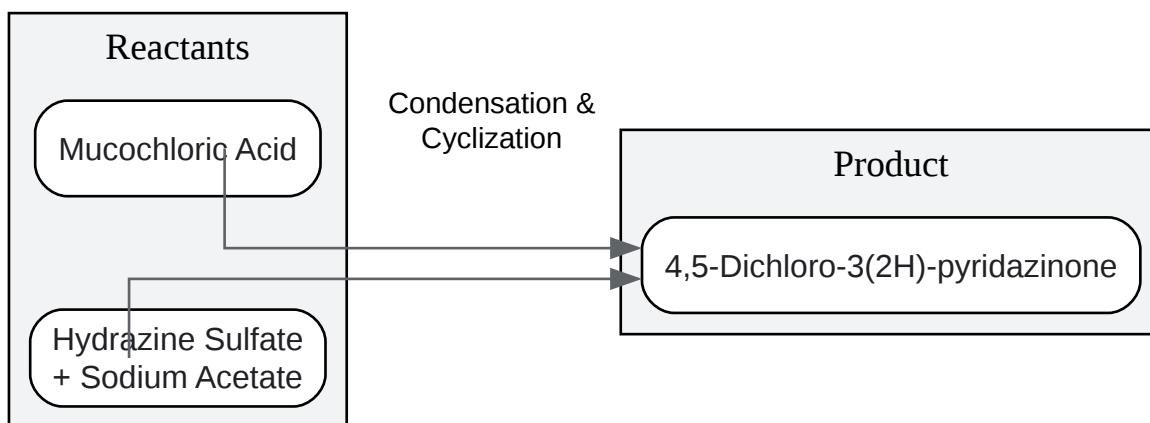
Property	Value	Source
CAS Number	932-22-9	[1] [4]
Molecular Formula	C ₄ H ₂ Cl ₂ N ₂ O	[1] [4]
Molecular Weight	164.98 g/mol	[3] [4]
Appearance	Beige to yellow crystalline solid	[1] [2] [3]
Melting Point	201 - 206 °C	[1] [3] [5]
Boiling Point	339.2 °C at 760 mmHg	[1] [6]
Density	~1.76 g/cm ³	[1] [5]
Solubility	Slightly soluble in DMSO and Methanol	[1]
Storage	Keep in a dark place, sealed in dry, room temperature	[1]

Section 3: Synthesis and Reactivity

The primary and most cited route for the synthesis of **4,5-Dichloro-3(2H)-pyridazinone** involves the reaction of mucochloric acid with a hydrazine source. This method is efficient and provides a direct pathway to the pyridazinone core.

Synthesis Pathway from Mucochloric Acid

The following diagram illustrates the fundamental synthetic transformation.



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Caption: Synthesis of **4,5-Dichloro-3(2H)-pyridazinone** from mucochloric acid.

Detailed Synthesis Protocol

This protocol is based on established literature procedures.^{[7][8]} The causality behind the choice of reagents is critical: hydrazine sulfate acts as the source for the N-N bond in the heterocyclic ring, while sodium acetate serves as a base to neutralize the sulfate and facilitate the reaction.

Objective: To synthesize **4,5-dichloro-3(2H)-pyridazinone**.

Materials:

- Mucochloric acid (3.9 g)
- Hydrazine sulfate (3.1 g)
- Sodium acetate (3.0 g)
- Water
- Standard laboratory glassware, heating mantle, stirring plate, filtration apparatus.

Procedure:

- Prepare a solution of mucochloric acid (3.9 g) in water in a round-bottom flask equipped with a stir bar.
- Gently warm the solution to 80-100 °C with stirring. The warming is necessary to ensure all reactants are fully dissolved and to provide the activation energy for the reaction.
- In a separate beaker, prepare a mixture of hydrazine sulfate (3.1 g) and sodium acetate (3.0 g).
- Add the hydrazine sulfate and sodium acetate mixture to the warm mucochloric acid solution. An immediate reaction, often with the formation of a precipitate, should be observed.
- Continue stirring the reaction mixture at temperature for a designated period (e.g., 1 hour) to ensure the reaction goes to completion.
- Allow the mixture to cool to room temperature, followed by further cooling in an ice bath to maximize precipitation of the product.
- Collect the solid product by vacuum filtration and wash with cold water to remove any unreacted starting materials and salts.
- The crude solid can be purified by recrystallization from water to yield the final product.^[7]

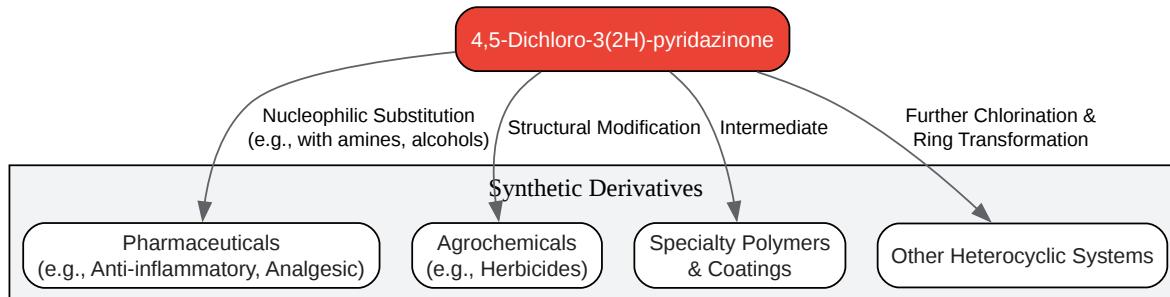
Self-Validation: The success of the synthesis is confirmed by measuring the melting point of the purified product, which should be in the range of 199-206 °C.^{[1][7]} Further characterization can be performed using techniques like NMR and IR spectroscopy.

Section 4: Applications in Research and Development

The reactivity of the two chlorine atoms on the pyridazinone ring makes this compound a valuable intermediate. These positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This versatility is exploited in both pharmaceutical and agrochemical research.

Core Synthetic Utility

The diagram below outlines the role of **4,5-Dichloro-3(2H)-pyridazinone** as a versatile precursor.



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Caption: Synthetic utility of **4,5-Dichloro-3(2H)-pyridazinone** as a core intermediate.

Key Application Areas:

- Pharmaceutical Development: The pyridazinone scaffold is a "privileged structure" in medicinal chemistry. Derivatives of **4,5-Dichloro-3(2H)-pyridazinone** are explored for various therapeutic applications, including as anti-inflammatory, analgesic, and anticancer agents.[3][8] The chlorine atoms can be displaced by various nucleophiles to build libraries of compounds for screening.
- Agricultural Chemistry: This compound is a critical intermediate in the synthesis of herbicides.[3][9] Its derivatives can be designed to inhibit specific biological pathways in plants, leading to effective and selective weed control, which enhances crop yields.[3]
- Material Science: It is also used in the formulation of specialty polymers and coatings, where the heterocyclic structure can impart desirable properties like enhanced durability and thermal resistance.[3][10]

Exemplary Protocol: Synthesis of a Substituted Pyridazinone

This protocol demonstrates a typical nucleophilic substitution reaction, a cornerstone of this compound's utility. The reaction of 4,5-Dichloro-2-methyl-3(2H)-pyridazinone (a closely related derivative) with an amine illustrates this principle.

Objective: To synthesize 4-amino- and 5-amino-3(2H)-pyridazinones via nucleophilic substitution.

Rationale: The electron-withdrawing nature of the pyridazinone ring activates the chlorine atoms towards attack by nucleophiles like amines. The reaction with N-benzylaminoethanol provides a functionalized amine to demonstrate this displacement.

Procedure (Conceptual):

- Dissolve 4,5-Dichloro-2-methyl-3(2H)-pyridazinone in a suitable aprotic solvent (e.g., DMF or acetonitrile).
- Add N-benzylaminoethanol to the solution. An excess of the amine may be used to drive the reaction and act as a base to scavenge the HCl byproduct.
- Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and perform an aqueous workup to remove the solvent and excess amine.
- The product mixture (containing regioisomers of the substituted pyridazinone) is then purified using column chromatography to isolate the desired compounds.[\[11\]](#)

Section 5: Safety and Handling

As a chlorinated organic compound, **4,5-Dichloro-3(2H)-pyridazinone** requires careful handling. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[\[2\]](#)[\[12\]](#)

- Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated fume hood.[\[12\]](#)
- Handling: Avoid breathing dust and prevent contact with skin and eyes.[\[12\]](#)

- Storage: Store in a tightly closed container in a dry, well-ventilated place away from incompatible materials.[1][12]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

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